3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
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Overview
Description
3,5-Dimethylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1,3,5-triene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, such as benzocyclobutene, followed by functional group modifications to introduce the amine and methyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the amine and methyl groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-methanamine: A compound with methoxy groups instead of methyl groups.
Uniqueness
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methyl and amine groups, which can influence its reactivity and potential applications. The specific arrangement of these groups can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
32304-33-9 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C10H13N/c1-6-3-7(2)10-8(4-6)5-9(10)11/h3-4,9H,5,11H2,1-2H3 |
InChI Key |
MBKKWFDYFCIKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(CC2=C1)N)C |
Origin of Product |
United States |
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